3-Hydroxy-3-(1H-pyrrol-2-yl)butan-2-one
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Overview
Description
3-Hydroxy-3-(1H-pyrrol-2-yl)butan-2-one is an organic compound that features a pyrrole ring attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(1H-pyrrol-2-yl)butan-2-one can be achieved through several methods. One common approach involves the condensation of pyrrole with a suitable ketone precursor under acidic or basic conditions. For example, the reaction of pyrrole with 3-hydroxy-2-butanone in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(1H-pyrrol-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens (e.g., bromine) or sulfonyl chlorides.
Major Products
Oxidation: Formation of 3-oxo-3-(1H-pyrrol-2-yl)butan-2-one.
Reduction: Formation of 3-hydroxy-3-(1H-pyrrol-2-yl)butanol.
Substitution: Formation of various substituted pyrrole derivatives.
Scientific Research Applications
3-Hydroxy-3-(1H-pyrrol-2-yl)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(1H-pyrrol-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-methyl-2-butanone: Similar structure but with a methyl group instead of a pyrrole ring.
Acetoin (3-Hydroxy-2-butanone): Similar backbone but lacks the pyrrole ring.
1-(1H-pyrrol-2-yl)ethanone: Contains a pyrrole ring but differs in the carbonyl group position.
Uniqueness
3-Hydroxy-3-(1H-pyrrol-2-yl)butan-2-one is unique due to the presence of both a hydroxyl group and a pyrrole ring, which confer distinct chemical and biological properties
Properties
CAS No. |
35893-38-0 |
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Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-hydroxy-3-(1H-pyrrol-2-yl)butan-2-one |
InChI |
InChI=1S/C8H11NO2/c1-6(10)8(2,11)7-4-3-5-9-7/h3-5,9,11H,1-2H3 |
InChI Key |
UODQYFOLOLYNBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C1=CC=CN1)O |
Origin of Product |
United States |
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